Ethyl 4-[2-hydroxy-3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propoxy]-3-methyl-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 4-[2-hydroxy-3-(12-methyl-1,4-diazatetracyclo[76105,16010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propoxy]-3-methyl-1-benzofuran-2-carboxylate is a complex organic compound with a unique structure that includes a benzofuran ring, a diazatetracyclohexadecane moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-hydroxy-3-(12-methyl-1,4-diazatetracyclo[76105,16010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propoxy]-3-methyl-1-benzofuran-2-carboxylate typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylate group with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common solvents used in the process include dichloromethane and ethanol, while catalysts such as citric acid are employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-hydroxy-3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propoxy]-3-methyl-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the ester group yields an alcohol .
Scientific Research Applications
Ethyl 4-[2-hydroxy-3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propoxy]-3-methyl-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-hydroxy-3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propoxy]-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and gene expression regulation .
Comparison with Similar Compounds
Ethyl 4-[2-hydroxy-3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propoxy]-3-methyl-1-benzofuran-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: Both compounds contain an ethyl ester group and a benzofuran ring, but differ in their additional substituents and overall structure.
Ethyl 2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate: This compound shares the ethyl ester group but has a different core structure, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its complex structure, which provides a versatile platform for various chemical modifications and applications.
Properties
IUPAC Name |
ethyl 4-[2-hydroxy-3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propoxy]-3-methyl-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O5/c1-4-35-30(34)29-19(3)27-25(9-6-10-26(27)37-29)36-17-20(33)16-31-13-14-32-23-12-11-18(2)15-22(23)21-7-5-8-24(31)28(21)32/h6,9-12,15,20,24,33H,4-5,7-8,13-14,16-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNBVOSWDOTJHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC=C2OCC(CN3CCN4C5=C(C=C(C=C5)C)C6=C4C3CCC6)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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